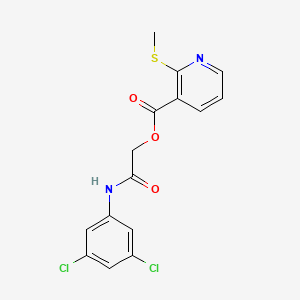

2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Description

2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic nicotinic acid derivative characterized by a 3,5-dichlorophenylamino carboxamide moiety linked via an oxoethyl ester to a 2-(methylthio)nicotinate scaffold.

Properties

Molecular Formula |

C15H12Cl2N2O3S |

|---|---|

Molecular Weight |

371.2 g/mol |

IUPAC Name |

[2-(3,5-dichloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H12Cl2N2O3S/c1-23-14-12(3-2-4-18-14)15(21)22-8-13(20)19-11-6-9(16)5-10(17)7-11/h2-7H,8H2,1H3,(H,19,20) |

InChI Key |

ZPKIGMLSKIRRNG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 3,5-dichloroaniline with ethyl 2-(methylthio)nicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as pyridine, at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dichloroaniline attacks the carbonyl carbon of ethyl 2-(methylthio)nicotinate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate with a structurally related compound, N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide (hereafter referred to as Compound A), which has demonstrated significant anti-inflammatory activity .

Structural Differences

| Feature | Target Compound | Compound A |

|---|---|---|

| Aromatic Substituents | 3,5-Dichlorophenyl (symmetrical halogenation) | 2,4-Dichlorophenyl (asymmetrical halogenation) + 3,5-dimethylphenyl |

| Pyridine Ring Modifications | 2-(Methylthio) group | 5-Cyano, 4-(2-furyl), 2-methyl, and 6-sulfanyl-linked carboxamide |

| Core Structure | Nicotinate ester | 1,4-Dihydropyridine-3-carboxamide |

| Additional Functional Groups | Oxoethyl ester bridge | Sulfanyl (-S-) linkage to a secondary carboxamide |

Pharmacokinetic and Toxicity Considerations

- Target Compound : The methylthio group and ester linkage could result in faster hepatic clearance, reducing systemic exposure but also diminishing sustained therapeutic effects.

Biological Activity

2-((3,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a dichlorophenyl moiety, an amino group, and a methylthio group attached to a nicotinic acid derivative. This unique structure is hypothesized to contribute to its biological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds, suggesting that derivatives containing dichlorophenyl groups exhibit significant activity against gram-positive bacteria and mycobacterial strains. For instance, a study evaluating various cinnamanilide derivatives found that certain compounds showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

| Compound | Activity Against S. aureus | Activity Against MRSA |

|---|---|---|

| Compound A | Submicromolar | Yes |

| Compound B | Moderate | No |

| This compound | Pending further investigation | Pending further investigation |

Cytotoxicity Studies

The cytotoxic profile of this compound has not been extensively documented in the literature. However, related compounds have shown varying levels of cytotoxicity against cancer cell lines. For example, some derivatives of chlorinated phenyl compounds demonstrated significant cytotoxicity with low IC50 values in human cancer cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like chlorine on the phenyl ring has been associated with enhanced antibacterial activity. Additionally, modifications in the alkyl or aryl substituents can lead to variations in potency and selectivity .

Case Studies

- Antibacterial Efficacy : In a study involving various chlorinated compounds, it was observed that those with dichlorophenyl substitutions had improved efficacy against resistant strains of bacteria compared to their non-chlorinated counterparts .

- Cytotoxicity Assessment : Compounds structurally similar to this compound were tested against several cancer cell lines. Results indicated that modifications in the methylthio group could influence cytotoxic effects significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.